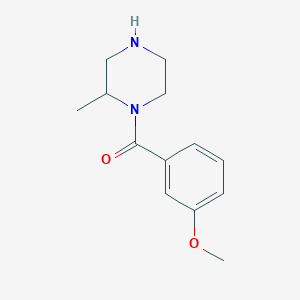

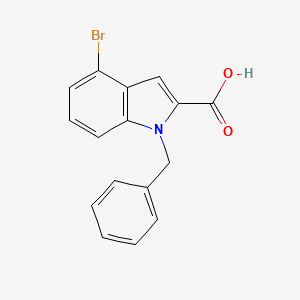

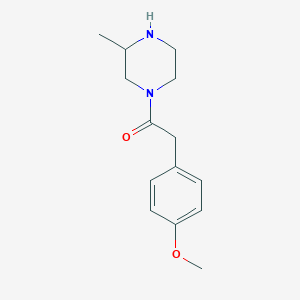

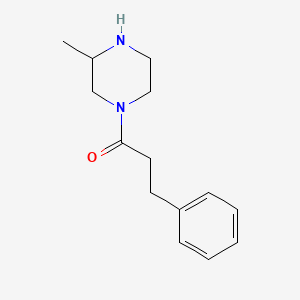

Butyl(3-phenylbutyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl(3-phenylbutyl)amine is an organic compound that belongs to the class of amines . It’s a derivative of butylamine, which is a colorless liquid and one of the four isomeric amines of butane . The exact properties of Butyl(3-phenylbutyl)amine are not widely documented, but it’s likely to share some characteristics with its parent compound, butylamine .

Molecular Structure Analysis

The molecular structure of amines can be analyzed using various spectroscopic techniques . For instance, the region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Chemical Reactions Analysis

Amines, including Butyl(3-phenylbutyl)amine, can undergo various reactions. These include alkylation, acylation, and elimination reactions . In alkylation, amines can be alkylated by reaction with a primary alkyl halide . Acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. For instance, butylamine, a related compound, is a colorless liquid with a fishy, ammonia-like odor . It has a density of 740 mg/ml, a melting point of -49°C, and a boiling point of 77 to 79°C . It’s miscible in water and has a basicity (pKb) of 3.22 .科学的研究の応用

Synthesis and Chemical Properties

Butyl(3-phenylbutyl)amine serves as a critical intermediate in the synthesis of complex molecules. For instance, its utility in synthesizing substituted triazoles, aminothiazoles, and neurokinin3 antagonists underscores its importance in medicinal chemistry. Additionally, its chiral form has been explored as a resolving agent, indicating its potential in producing enantiomerically pure substances, vital for pharmaceutical applications (L. Nagarapu et al., 2009).

Material Science and Engineering

In the realm of material science, Butyl(3-phenylbutyl)amine-related compounds have been synthesized and characterized for their unique properties. For example, zinc bis[(alkyl)(trimethylsilyl)amide] compounds have been prepared, showcasing a wide range of secondary (alkyl)(trimethylsilyl)amines. These compounds have been fully characterized, offering insights into their potential applications in catalysis and material science (D. Gaul et al., 2000).

Biological and Pharmacological Research

Although explicitly excluding drug use and side effects, it's noteworthy that derivatives of butyric acid, like phenylbutyric acid, exhibit a broad spectrum of beneficial effects on various pathologies, including cancer and genetic metabolic syndromes. These effects are attributed to mechanisms like gene expression regulation and protein conformational stabilization (Magdalena Kusaczuk et al., 2015). Such insights suggest that Butyl(3-phenylbutyl)amine and its derivatives could play a role in developing new therapeutic agents by acting as intermediates or modulators in synthesizing biologically active compounds.

Environmental Science

In environmental science, the capture and sequestration of CO2 using task-specific ionic liquids derived from Butyl(3-phenylbutyl)amine indicate its potential in addressing climate change. Such applications underscore the compound's relevance beyond traditional chemical synthesis, contributing to sustainable and green chemistry solutions (Eleanor D. Bates et al., 2002).

作用機序

Target of Action

Butyl(3-phenylbutyl)amine is a chemical compound that belongs to the class of organic secondary amines and Trypsin-1 respectively. These targets play crucial roles in various biological processes, including protein digestion and regulation of various metabolic pathways.

Mode of Action

For instance, indirectly acting amines exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings .

Biochemical Pathways

They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Pharmacokinetics

Safety and Hazards

特性

IUPAC Name |

N-butyl-3-phenylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13,15H,3-4,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZFVHULLXHZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl(3-phenylbutyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)